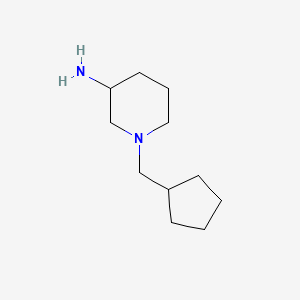

1-(Cyclopentylmethyl)piperidin-3-amine

Description

Significance of Cyclic Amines in Medicinal Chemistry and Chemical Biology

Cyclic amines, which are organic compounds featuring a nitrogen atom within a ring structure, are fundamental building blocks in the world of science. acs.org These structures are not merely of academic interest; they are integral to the function of numerous biologically active molecules and pharmaceuticals. acs.org Their presence is critical in a vast array of natural products, co-enzymes, and drugs. acs.org

In medicinal chemistry, the incorporation of cyclic amine frameworks, such as piperidines and pyrrolidines, is a widely used strategy for the development of new therapeutic agents. lifechemicals.com The rigid, three-dimensional structure of these rings can lead to more specific interactions with biological targets like proteins and enzymes, a desirable trait for potent and selective drugs. lifechemicals.com This structural feature allows for the precise positioning of functional groups to engage with binding sites, an advantage not always achievable with more flexible, open-chain molecules. lifechemicals.com The inherent properties of cyclic amines, including their basicity and ability to form hydrogen bonds, further contribute to their utility in drug design. acs.org

Overview of Piperidine (B6355638) Scaffold Applications in Drug Discovery and Development

Among the various cyclic amines, the piperidine ring—a six-membered heterocycle with one nitrogen atom—holds a position of exceptional importance in the pharmaceutical industry. nih.govresearchgate.net It is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs and is a cornerstone in the design of new medicinal agents. researchgate.net The piperidine framework is a key component in over 70 commercialized drugs, including several blockbuster medications. researchgate.netnih.gov

The versatility of the piperidine scaffold allows it to be incorporated into a wide range of pharmaceuticals with diverse therapeutic applications. nih.gov Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, anti-cancer agents, and cardiovascular drugs. lifechemicals.comresearchgate.net Its utility stems from its ability to serve as a robust, three-dimensional framework that can be readily functionalized at various positions to fine-tune a molecule's pharmacological and pharmacokinetic properties. researchgate.netmdpi.com The introduction of substituents onto the piperidine ring can modulate a compound's potency, selectivity, and metabolic stability. acs.org

Contextualizing 1-(Cyclopentylmethyl)piperidin-3-amine within Contemporary Pharmaceutical Research

While extensive research on the specific compound 1-(Cyclopentylmethyl)piperidin-3-amine is not widely published, its structure suggests clear areas of research interest based on the well-established principles of medicinal chemistry and the known activities of its constituent parts. The molecule combines three key features: a piperidine ring, an amine group at the 3-position, and a cyclopentylmethyl group attached to the piperidine nitrogen.

The piperidin-3-amine (B1201142) core is a recognized pharmacophore. For instance, the 3-aminopiperidine moiety is a crucial intermediate in the synthesis of certain dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. google.com The position and orientation of the amino group are often critical for binding to target enzymes or receptors. Structure-activity relationship studies on various piperidine derivatives have shown that the substitution pattern significantly influences biological activity. researchgate.net

The N-substituent, in this case, a cyclopentylmethyl group, plays a vital role in modulating the properties of the molecule. The size and lipophilicity of this group can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Research on other N-substituted piperidines has demonstrated that altering the group on the nitrogen can dramatically impact a compound's potency and selectivity for its biological target. acs.org For example, N-aryl-N-(4-piperidinyl)amides have been investigated for their potent analgesic properties. nih.gov

Given this context, 1-(Cyclopentylmethyl)piperidin-3-amine represents a logical structure for synthesis and evaluation in drug discovery programs. Its design is consistent with strategies aimed at exploring new chemical space around established pharmacophores. Researchers might synthesize this compound as part of a library of related molecules to probe the structure-activity relationships of a particular biological target, potentially in areas like metabolic diseases, oncology, or neuroscience, where piperidine scaffolds have proven fruitful. mdpi.com

Chemical Data and Related Compounds

To further contextualize 1-(Cyclopentylmethyl)piperidin-3-amine, the following tables provide its known chemical data and a list of structurally related compounds.

Table 1: Chemical Properties of 1-(Cyclopentylmethyl)piperidin-3-amine

| Property | Value |

|---|---|

| PubChem CID | 61344839 chemsynthesis.com |

| Molecular Formula | C11H22N2 chemsynthesis.com |

| Molecular Weight | 182.31 g/mol |

| Canonical SMILES | C1CC(C1)CN2CCC(CC2)N chemsynthesis.com |

| InChI Key | PWPPWWYNPCKJIJ-UHFFFAOYSA-N chemsynthesis.com |

Table 2: Structurally Related Piperidine Compounds

| Compound Name | Molecular Formula | Key Structural Difference |

|---|---|---|

| 1-(Cyclopentylmethyl)piperidine | C11H21N | Lacks the 3-amino group. |

| Piperidin-3-amine | C5H12N2 | Lacks the N-cyclopentylmethyl group. |

| 1-(Cyclopentylmethyl)piperidin-4-amine | C11H22N2 | Amine group is at the 4-position instead of the 3-position. |

| N-Methyl-3-aminopiperidine | C6H14N2 | N-substituent is a methyl group instead of cyclopentylmethyl. |

| (R)-3-Aminopiperidine | C5H12N2 | A specific stereoisomer of piperidin-3-amine. |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-6-3-7-13(9-11)8-10-4-1-2-5-10/h10-11H,1-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQFLQUYOOOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Cycloalkylmethyl Piperidinamines

Advanced Synthetic Routes to the 1-(Cyclopentylmethyl)piperidin-3-amine Core

The construction of the 1-(cyclopentylmethyl)piperidin-3-amine scaffold can be approached through several advanced synthetic routes. A primary strategy involves the initial formation of the piperidine (B6355638) ring followed by the alkylation of the ring nitrogen with a cyclopentylmethyl group. A key disconnection approach would be the reductive amination between piperidin-3-amine (B1201142) and cyclopentanecarboxaldehyde.

Alternatively, the synthesis can commence from a substituted pyridine (B92270) precursor. The hydrogenation of a suitably substituted pyridine is a fundamental method for producing piperidines. nih.gov For instance, a 3-aminopyridine (B143674) derivative could be N-alkylated with a cyclopentylmethyl halide, followed by the reduction of the pyridine ring to a piperidine. Catalytic systems involving metals like rhodium, ruthenium, or iridium are often employed for this transformation, sometimes in combination with organocatalysts to achieve high yields and stereoselectivity. nih.govorganic-chemistry.org

A more direct approach involves a [5+1] annulation method, where two new C-N bonds are formed in a sequence of iridium(III)-catalyzed reactions. This can provide a stereoselective synthesis of substituted piperidines from acyclic precursors. nih.gov

Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives

Given that the C3 position of the piperidine ring in 1-(cyclopentylmethyl)piperidin-3-amine is a stereocenter, controlling the stereochemistry is a critical aspect of its synthesis. The demand for enantiomerically pure pharmaceuticals has spurred the development of numerous stereoselective methods for preparing chiral piperidines. researchgate.netnih.govacs.org

Enantioselective reductive amination is a powerful and direct method for synthesizing chiral amines. researchgate.net This technique can be applied to the synthesis of the target molecule by reacting a suitable ketone precursor with an amine in the presence of a chiral catalyst and a reducing agent. For instance, the reductive amination of N-(cyclopentylmethyl)piperidin-3-one with an ammonia (B1221849) source, or the reaction of piperidin-3-one (B1582230) with cyclopentylmethylamine followed by N-alkylation, could be performed enantioselectively.

Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, have shown high efficacy in asymmetric reductive aminations. dicp.ac.cn For example, Ir-f-Binaphane complexes have been used for the asymmetric reductive amination of aryl ketones with high enantioselectivity (up to 96% ee). dicp.ac.cn While this has been demonstrated primarily for aryl ketones, the principles can be extended to cyclic ketone substrates relevant to piperidine synthesis. The choice of chiral ligand is crucial for achieving high levels of stereoinduction. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Reductive Amination This table presents data from analogous reactions, as specific data for 1-(cyclopentylmethyl)piperidin-3-amine is not available.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-Xyliphos | Methoxyacetone & Arylamine | Chiral secondary amine | 78% | dicp.ac.cn |

| Ir-f-Binaphane/Ti(OiPr)₄/I₂ | Aryl Ketone & Amine | Chiral primary amine | up to 96% | dicp.ac.cn |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.net Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are increasingly used in pharmaceutical synthesis. researchgate.netresearchgate.net These enzymes operate under mild conditions and can provide exceptionally high enantioselectivity. nih.gov

An enzymatic reductive amination strategy could be employed for the synthesis of chiral 1-(cyclopentylmethyl)piperidin-3-amine. researchgate.net This would involve the reaction of a ketone precursor with an amine, catalyzed by a RedAm or a combination of enzymes. For example, a chemo-enzymatic approach could involve the dearomatization of an activated pyridine to yield a chiral piperidine, a method that has been successfully used for the synthesis of precursors to drugs like Niraparib. nih.govacs.org IREDs, which are nicotinamide-dependent, asymmetrically reduce imines to the corresponding amines and have been pivotal in creating chiral heterocyclic compounds. researchgate.net

Kinetic resolution is another enzymatic strategy. For instance, a racemic mixture of an intermediate, such as an N-acylated piperidine derivative, could be resolved using a lipase (B570770) enzyme, which selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. acs.org

Table 2: Enzyme Classes Used in Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of imines | High enantioselectivity for secondary amines | researchgate.net |

| Reductive Aminases (RedAms) | Direct reductive amination of ketones | Direct, selective, and green methodology | researchgate.net |

| Transaminases | Transfer of an amino group from a donor to a ketone | Access to chiral primary amines | nih.gov |

Chiral induction is the process by which a chiral entity—be it a catalyst, auxiliary, or reagent—influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. In the synthesis of chiral piperidines, this can be achieved through several mechanisms.

One such mechanism is the "memory of chirality," where a transient chiral intermediate retains its stereochemical information during a reaction, even after the original chiral center is temporarily destroyed. nih.gov Another approach involves using a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. nih.gov

In catalytic asymmetric reactions, the chiral ligand bound to the metal center creates a chiral environment around the active site. The substrate binds to the catalyst in a specific orientation due to steric and electronic interactions, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. acs.org For instance, in the Hofmann-Löffler-Freytag reaction, a chiral copper catalyst can mediate a regio- and enantioselective δ-C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov

Modular Synthesis Platforms and Fragment Elaboration

Recent advancements have focused on creating modular and flexible synthetic platforms that allow for the rapid generation of diverse piperidine structures. news-medical.net These approaches are analogous to how palladium cross-coupling revolutionized pyridine chemistry. news-medical.net A modular strategy simplifies the synthesis by allowing different molecular fragments to be connected efficiently, often reducing the number of steps required compared to traditional linear syntheses. news-medical.netnih.gov

One such approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net An enzyme first installs a hydroxyl group at a specific position on the piperidine ring. This functionalized piperidine then undergoes nickel-electrocatalyzed radical cross-coupling to attach various fragments, creating complex 3D molecules. This method avoids the need for protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Fragment-based drug discovery (FBDD) has also driven the synthesis of diverse piperidine-based fragments. nih.govwhiterose.ac.ukwhiterose.ac.uk Synthetic strategies like pyridine hydrogenation, base-mediated epimerization, and diastereoselective lithiation-trapping are used to systematically create libraries of regio- and diastereoisomers of substituted piperidines. nih.govwhiterose.ac.uk These fragments can then be elaborated to build more complex molecules like 1-(cyclopentylmethyl)piperidin-3-amine.

Functionalization of Amine Groups in Piperidine Scaffolds

The functionalization of the amine groups in the piperidine scaffold is a key step in the synthesis of the target molecule and its analogues. The secondary amine of the piperidine ring and the primary amine at the C3 position offer two sites for modification.

Direct functionalization of the piperidine nitrogen is typically straightforward. The N-alkylation with a cyclopentylmethyl group can be achieved by reacting a piperidin-3-amine precursor with cyclopentylmethyl halide or by reductive amination with cyclopentanecarboxaldehyde.

Functionalization of the C3-amine group often requires protection of the piperidine nitrogen to prevent competing reactions. The choice of protecting group (e.g., Boc, Cbz, or a sulfonyl group) can influence the reactivity and even the stereoselectivity of subsequent transformations. nih.gov Once the piperidine nitrogen is protected, the C3-amine can undergo a variety of reactions, such as acylation, alkylation, or sulfonylation, to introduce further diversity. Developing methods for the site-selective functionalization of such diamine scaffolds is an active area of research. researchgate.net

Innovative Coupling Reactions in Piperidine Functionalization

The introduction of substituents onto the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's properties. The synthesis of 1-(Cyclopentylmethyl)piperidin-3-amine involves the formation of a crucial carbon-nitrogen bond between the piperidine nitrogen and the cyclopentylmethyl group.

Nucleophilic Substitution Strategies

Nucleophilic substitution remains a fundamental and versatile method for N-alkylation of amines. In the context of synthesizing 1-(Cyclopentylmethyl)piperidin-3-amine, this can be approached in two primary ways: direct alkylation or reductive amination.

Direct Alkylation: This strategy involves the reaction of piperidin-3-amine, acting as a nucleophile, with an electrophilic cyclopentylmethyl species, such as (bromomethyl)cyclopentane (B151954) or (iodomethyl)cyclopentane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, which can otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. researchgate.net To avoid over-alkylation, especially when working with primary amines, a slow addition of the alkylating agent is recommended. researchgate.net

Reductive Amination: A highly effective and widely used alternative is reductive amination. masterorganicchemistry.com This one-pot procedure involves the initial condensation of piperidin-3-amine with cyclopentanecarboxaldehyde to form an intermediate imine (or the corresponding iminium ion under acidic conditions). youtube.comyoutube.com This intermediate is then immediately reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com This method avoids the issues of over-alkylation common in direct alkylation. masterorganicchemistry.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular because they are mild enough to not reduce the starting aldehyde and can selectively reduce the iminium ion. masterorganicchemistry.comyoutube.comyoutube.com The reaction is versatile and can be applied to a wide range of aldehydes and amines to produce secondary and tertiary amines. youtube.comnih.govresearchgate.net For instance, a scalable process for producing 1-cyclopropylalkyl-1-amines utilizes titanium(IV) isopropoxide to facilitate imine formation followed by reduction with sodium borohydride. google.com

Cu-Catalysed Azide-Alkyne Cycloaddition

The Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful reaction for forming 1,4-disubstituted 1,2,3-triazole rings. nih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. nih.gov However, it is crucial to note that CuAAC is not a direct method for synthesizing 1-(Cyclopentylmethyl)piperidin-3-amine, as it forms a triazole heterocycle rather than a simple C-N single bond.

This methodology would be employed to link a piperidine moiety to another molecule via a stable triazole bridge. For example, a piperidine functionalized with a terminal alkyne could be "clicked" with a cyclopentylmethyl azide, or vice-versa. The resulting product would contain the piperidine and cyclopentylmethyl groups connected by a 1,2,3-triazole linker, a structure fundamentally different from the target compound of this article. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.gov

Direct Amidation Reactions in Green Solvents

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine. This method is not a direct route to 1-(Cyclopentylmethyl)piperidin-3-amine but could be a key step in a multi-step synthesis. For example, one could envision reacting piperidin-3-amine with cyclopentanecarboxylic acid to form an amide precursor, N-(piperidin-3-yl)cyclopentanecarboxamide. This amide would then require a subsequent reduction step, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to convert the carbonyl group into a methylene (B1212753) group (CH₂) and yield the final product.

Sustainable and Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Evaluation of Environmental Impact in Amine Synthesis

The synthesis of amines, while crucial for the chemical industry, often involves processes with significant environmental footprints. unibo.it Traditional methods can rely on hazardous reagents, multi-step syntheses, and large volumes of organic solvents, which contribute to a high Process Mass Intensity (PMI) – a key green metric that measures the ratio of the total mass of materials used to the mass of the final product. unibo.it

Environmental concerns also extend to the potential for emissions and degradation products. For instance, in industrial settings using amines for CO₂ capture, there is concern about the release of the amines themselves or their degradation products, such as nitrosamines and nitramines, which can have negative health and environmental impacts. unibo.it Therefore, developing synthetic routes that use catalytic processes, benign solvents like water, and atom-economical reactions is a primary goal in modern chemistry. researchgate.net

Hydrogen Borrowing and Hydroamination Techniques

Hydrogen Borrowing Catalysis: The "hydrogen borrowing" or "hydrogen autotransfer" concept is a powerful and elegant green chemistry strategy for N-alkylation. nih.govcapes.gov.br This method allows alcohols to be used directly as alkylating agents, with water being the only byproduct. nih.govorganic-chemistry.org In a potential synthesis of 1-(Cyclopentylmethyl)piperidin-3-amine, this would involve reacting piperidin-3-amine with cyclopentylmethanol.

The catalytic cycle typically involves three steps:

The metal catalyst (commonly based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol (cyclopentylmethanol), oxidizing it to the corresponding aldehyde (cyclopentanecarboxaldehyde). nih.gov

The in situ-generated aldehyde then condenses with the amine (piperidin-3-amine) to form an imine.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. nih.gov

This process is highly atom-economical and avoids the need for stoichiometric activating or reducing agents. organic-chemistry.org Recent developments have shown that these reactions can be performed efficiently using heterogeneous copper catalysts or under solvent-free conditions with microwave heating, further enhancing their green credentials. rsc.orgnih.gov

Hydroamination Techniques: Hydroamination refers to the direct addition of an amine's N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne). acs.org While typically used for the formation of the heterocyclic ring itself rather than for N-alkylation, it represents a highly atom-economical approach to piperidine synthesis. organic-chemistry.org Intramolecular hydroamination of an aminoalkene is a powerful strategy for constructing the piperidine skeleton. nih.gov Depending on the substrate and catalyst, this cyclization can be promoted by late transition metals like rhodium and palladium or by strong Brønsted acids such as triflic acid. acs.orgberkeley.educardiff.ac.uk For example, rhodium catalysts have been used for the anti-Markovnikov hydroamination of specific aminoalkenes to produce 3-arylpiperidines. berkeley.edu These methods provide direct access to the core piperidine structure from linear precursors, avoiding multi-step classical cyclization procedures. organic-chemistry.org

Utilization of Renewable Resources in Amine Production

The imperative for sustainable chemical manufacturing has catalyzed a significant shift from petrochemical-based processes to those utilizing renewable feedstocks. This transition is particularly relevant in the synthesis of nitrogen-containing heterocycles like piperidines, which are fundamental components in pharmaceuticals and agrochemicals. The production of such compounds from lignocellulosic biomass is a critical, albeit challenging, endeavor that promises to reduce reliance on fossil resources. nih.gov Research efforts are increasingly focused on developing catalytic routes to convert biomass-derived platform molecules into valuable amines and their derivatives. nih.govmdpi.com

The synthesis of the core piperidine structure and related amine precursors from renewable materials is an area of active investigation. One notable strategy involves the use of biomass-derived triacetic acid lactone (TAL), which can be produced microbially from glucose. nih.govresearchgate.net A tandem catalytic process has been developed to convert TAL into 2-methyl piperidine (MP). researchgate.net This route first involves the aminolysis of TAL to 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO), which is then catalytically transformed into MP. nih.gov This process highlights a viable pathway to piperidine scaffolds from a renewable carbohydrate source.

Another significant biomass-derived platform chemical is furfural (B47365), which is produced on a large scale from the dehydration of pentoses found in agricultural and forestry wastes like corncobs and bagasse. nih.govmdpi.com Furfural can be transformed into a variety of value-added chemicals, including amines, through processes such as reductive amination. mdpi.com This reaction typically involves the condensation of a carbonyl group with an amine source, followed by hydrogenation of the resulting imine intermediate. mdpi.com

Recent advancements have demonstrated the direct, one-pot synthesis of piperidine from furfural using a specific supported bimetallic catalyst under relatively mild conditions. nih.gov This transformation underscores the potential to construct the entire piperidine ring system from a readily available bio-based starting material. nih.gov Furthermore, furfural and its derivatives, like 5-(hydroxymethyl)furfural (HMF), can be converted into various functionalized amines. For instance, the reductive amination of HMF can yield 2,5-bis(aminomethyl)furan (B21128) (BAF), a useful diamine, over bifunctional catalysts. researchgate.net Similarly, furan-derived ketones can be transformed into tetrahydrofuran-derived amines over palladium catalysts, showcasing the versatility of these bio-based platforms for amine synthesis. scispace.com

The catalysts employed in these transformations are crucial for achieving high selectivity and yield. Systems often rely on heterogeneous catalysts that combine metal and acid functionalities. For example, ruthenium supported on beta zeolite (Ru/BEA) has shown excellent performance in converting TAL-derivatives to 2-methyl piperidine, with the catalyst's effectiveness attributed to the synergy between the active metal and the acidic zeolite support. nih.govbohrium.com In the case of furfural amination, a surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been developed that facilitates the formation of piperidine with high yield. nih.gov The choice of catalyst, support, and reaction conditions are key factors that influence the reaction pathway and product distribution. mdpi.com

The following tables summarize key findings in the catalytic conversion of biomass-derived compounds to amines and piperidines, illustrating the variety of approaches being explored.

Table 1: Catalytic Systems for Piperidine Synthesis from Biomass Derivatives

| Precursor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Triacetic Acid Lactone (TAL) | Ru/BEA-60 | 2-Methyl piperidine | 76.5% | nih.govresearchgate.net |

| Furfural | Ru₁CoNP/HAP | Piperidine | 93% | nih.gov |

Table 2: Reductive Amination of Furan-Based Biomass Derivatives

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(hydroxymethyl)furfural (HMF) | Cu₄Ni₁Al₄Oₓ | 2,5-bis(aminomethyl)furan (BAF) | 85.9% | researchgate.net |

| Furan-derived ketones | Pd/Al₂O₃ | THF-derived amines | up to 98% | scispace.com |

While the direct synthesis of 1-(cyclopentylmethyl)piperidin-3-amine from renewable resources has not been specifically detailed in current literature, the principles established for producing both the piperidine ring and various amine functionalities from biomass are foundational. The strategies involving catalytic reductive amination of bio-based aldehydes and ketones provide a clear conceptual framework for the future development of fully sustainable synthetic routes to complex N-substituted piperidinamines. nih.govmdpi.com

Structure Activity Relationship Sar and Structural Analogs of 1 Cyclopentylmethyl Piperidin 3 Amine

Systematic Structural Modifications and Their Biological Implications

The biological profile of 1-(cyclopentylmethyl)piperidin-3-amine is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. Alterations to the cycloalkyl group, the linker connecting it to the piperidine (B6355638) nitrogen, and the stereochemistry and position of the amine substituent can lead to significant changes in biological activity.

Impact of Cycloalkyl Substituent Variations

The nature of the N-cycloalkylmethyl substituent plays a pivotal role in the interaction of these compounds with their biological targets. The size and lipophilicity of the cycloalkyl ring can influence binding affinity and selectivity. While specific SAR data for a homologous series of N-cycloalkylmethyl-piperidin-3-amines is not extensively documented in publicly available literature, general principles from related piperidine derivatives suggest that the cyclopentylmethyl group represents a favorable balance of size and conformational flexibility.

Studies on related N-substituted piperidines have shown that increasing the size and lipophilicity of the N-substituent can, up to a certain point, enhance binding affinity to various receptors and transporters. For instance, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, modifications to the cyclohexyl ring had significant effects on potency at the phencyclidine (PCP) binding site. nih.gov In another study on dopamine (B1211576) uptake inhibitors, N-monoalkyl substituted derivatives, including those with small cycloalkylmethyl groups like cyclopropylmethyl, demonstrated very high affinity, sometimes greater than the parent compound. mdpi.com This suggests that the N-substituent occupies a critical binding pocket where size and shape are determining factors for potency.

The cyclopentyl group, in particular, is noted for its ability to engage in van der Waals contacts, similar to the pyrrolidine (B122466) ring of proline in protein-carbohydrate interactions, highlighting its potential to form effective interactions within a receptor binding site.

Table 1: Postulated Impact of N-Cycloalkylmethyl Group Variation on Biological Activity

| N-Substituent | Ring Size | Expected Impact on Lipophilicity | Postulated Effect on Binding Affinity |

| Cyclopropylmethyl | 3 | Lower | May be optimal for smaller binding pockets |

| Cyclobutylmethyl | 4 | Moderate | Potentially balanced affinity |

| Cyclopentylmethyl | 5 | Favorable | Often associated with high affinity |

| Cyclohexylmethyl | 6 | Higher | May be too large for some binding sites, potentially decreasing affinity |

This table is based on general principles of medicinal chemistry and SAR studies of related compounds, as direct comparative data for 1-(cycloalkylmethyl)piperidin-3-amine series is limited.

Effects of Linker Length and Branching on Biological Activity

The methylene (B1212753) (-CH2-) linker connecting the cyclopentyl ring to the piperidine nitrogen is another critical determinant of biological activity. The length and branching of this linker dictate the spatial orientation of the bulky cycloalkyl group relative to the piperidine core, which can profoundly affect how the molecule fits into its binding site.

In various classes of N-substituted piperidine derivatives, altering the linker length has been shown to modulate activity. For example, in a series of histamine (B1213489) H3 receptor ligands, the length of the alkyl chain spacer was a key factor, with pentyl derivatives showing the highest affinities. nih.gov Similarly, for certain dopamine receptor ligands, increasing the linker length between a phenyl ring and the basic nitrogen led to a decrease in affinity. These findings underscore that an optimal distance between the terminal bulky group and the piperidine nitrogen is often required for productive binding.

Introducing branching in the linker can restrict conformational flexibility, which may be advantageous if it locks the molecule into a bioactive conformation but detrimental otherwise. For 1-(cyclopentylmethyl)piperidin-3-amine, the single methylene linker provides a degree of flexibility that appears to be favorable for a range of biological targets.

Table 2: Hypothetical Effects of Linker Modification on the Biological Activity of 1-(Cyclopentylalkyl)piperidin-3-amine

| Linker Modification | Example Compound Name | Expected Change in Flexibility | Potential Biological Implication |

| No Linker | 1-Cyclopentylpiperidin-3-amine | Reduced | May alter binding orientation, potentially reducing affinity |

| Methylene (Standard) | 1-(Cyclopentylmethyl)piperidin-3-amine | Baseline | Often optimal for potent activity |

| Ethyl Linker | 1-(2-Cyclopentylethyl)piperidin-3-amine | Increased | May allow for exploration of larger binding pockets or lead to loss of optimal positioning |

| Branched Linker | 1-(1-Cyclopentylethyl)piperidin-3-amine | Reduced | Can enhance affinity if the rigid conformation is bioactive; otherwise, may cause steric clash |

This table presents hypothetical scenarios based on established SAR principles, pending specific experimental data.

Positional Isomerism and Stereochemical Influence

The position of the amino group on the piperidine ring is a crucial factor that defines the spatial arrangement of the key pharmacophoric elements. Moving the amine from the 3-position to the 2- or 4-position creates positional isomers with distinct biological profiles. Studies on other classes of piperidine derivatives have consistently shown that such positional changes can dramatically alter receptor affinity and functional activity. For instance, in a series of oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater potency than its angular counterpart, demonstrating the impact of positional isomerism. nih.gov

Furthermore, the 3-amino and 4-amino positions of the piperidine ring present different stereochemical environments. The carbon at the 3-position is chiral, meaning that 1-(cyclopentylmethyl)piperidin-3-amine exists as a pair of enantiomers ((R) and (S)). It is a common principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of drug-receptor interactions. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. For example, the potent activity of certain 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) analogs was found to be highly enantioselective. nih.gov

Comparative Analysis with Structurally Related Piperidine and Pyrrolidine Derivatives

To further understand the SAR of 1-(cyclopentylmethyl)piperidin-3-amine, it is instructive to compare it with structurally related analogs, such as those based on a pyrrolidine core or those with the amine at a different position on the piperidine ring.

Analogs with N-Cycloalkylmethyl Pyrrolidin-3-amine Cores

Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring results in N-(cyclopentylmethyl)pyrrolidin-3-amine. This change significantly alters the geometry and conformational flexibility of the heterocyclic core. Pyrrolidine is less flexible than piperidine and has different bond angles. While both are secondary amines, their basicity is very similar, with pKa values for their conjugate acids being around 11.2-11.3. nih.gov Therefore, differences in biological activity are more likely to arise from steric and conformational factors rather than differences in basicity.

In some contexts, the more rigid pyrrolidine scaffold may be preferred, while in others, the greater conformational freedom of the piperidine ring may be advantageous for achieving an optimal binding conformation. Research on antibacterial agents has suggested that substituting piperidine with pyrrolidine can be a promising direction for developing new drug candidates. nih.gov

Table 3: Comparative Properties of Piperidine and Pyrrolidine Cores

| Feature | Piperidine | Pyrrolidine | Biological Implication |

| Ring Size | 6-membered | 5-membered | Alters the spatial orientation of substituents |

| Conformational Flexibility | More flexible (chair, boat, twist-boat) | Less flexible (envelope, twist) | Can affect the ability to adopt a bioactive conformation |

| Basicity (pKa of conjugate acid) | ~11.2 | ~11.3 | Generally similar, less likely to be a major differentiating factor |

Piperidin-4-amine and Pyrrolidin-3-amine Derivatives

A direct comparison between 1-(cyclopentylmethyl)piperidin-3-amine and its positional isomer, 1-(cyclopentylmethyl)piperidin-4-amine, highlights the importance of the amine's location. The 4-amino isomer is achiral and has a different spatial vector for the amino group relative to the N-substituent. SAR studies on various classes of drugs, including 5-HT4 agonists, have extensively explored piperidin-4-yl derivatives. nih.gov The choice between a 3-amino and 4-amino piperidine scaffold is often a key step in optimizing ligand-receptor interactions.

Similarly, comparing N-substituted piperidin-3-amine (B1201142) with N-substituted pyrrolidin-3-amine provides insights into the role of the heterocyclic ring itself. The different ring sizes and conformations directly impact the relative positioning of the essential nitrogen atoms and the N-cycloalkylmethyl group, which can lead to significant differences in biological activity.

Piperazine (B1678402) Scaffolds as Related Cyclic Amines

The piperazine ring is a prevalent scaffold in medicinal chemistry, often considered a bioisosteric replacement for the piperidine ring found in 1-(Cyclopentylmethyl)piperidin-3-amine. nih.gov This six-membered ring containing two nitrogen atoms at positions 1 and 4 offers unique properties that can influence a compound's pharmacological profile. nih.gov The two nitrogen atoms can improve the pharmacokinetic properties of drug candidates due to their pKa values, which can increase water solubility and bioavailability. nih.gov

Research into piperazine-based CCR5 antagonists has shown that modifications to this scaffold can significantly impact selectivity and potency. For example, truncation of a piperidino-2(S)-methyl piperazine lead structure led to a compound with improved selectivity for the CCR5 receptor over muscarinic receptors. nih.gov Further optimization of piperazine-based compounds has led to the discovery of potent inhibitors of HIV-1 entry. nih.govnih.gov The nature and size of the substituent at the benzylic position have been identified as key factors in controlling receptor selectivity (CCR5 vs. M1, M2) and potency in these analogs. nih.gov

Table 1: SAR of Piperazine-Based CCR5 Antagonists

| Compound/Analog Type | Structural Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Piperidino-2(S)-methyl piperazine derivative | Truncation of the piperidino moiety | Improved selectivity for CCR5 over muscarinic receptors. | nih.gov |

| Piperazine-based CCR5 antagonist | Optimization of pharmacokinetic properties | Led to potent inhibitors of HIV-1 entry and replication. | nih.gov |

| Benzylic methyl compound analog | Introduction of a methoxymethyl group | Resulted in excellent receptor selectivity and oral bioavailability. | nih.gov |

| Chalcone-piperazine derivatives | Alteration of the amine part to various N-phenylpiperazines | Demonstrated good inhibition profiles towards hCA I and II isoenzymes. | nih.gov |

Strategies for Lead Optimization Based on SAR Insights

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a lead compound to produce a clinical candidate. patsnap.com This process relies heavily on the insights gained from Structure-Activity Relationship (SAR) studies. patsnap.com

A primary strategy in lead optimization is the systematic modification of the lead compound's chemical structure to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com For piperidine and piperazine-based compounds, this often involves several key approaches:

Bioisosteric Replacement : This technique involves substituting a functional group with another that has similar physical or chemical properties. For example, replacing the piperidine ring in 1-(Cyclopentylmethyl)piperidin-3-amine with a piperazine scaffold is a form of bioisosteric replacement that can alter the compound's properties. nih.govpatsnap.com

Scaffold Hopping : This strategy involves changing the core molecular framework while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. patsnap.com

Conformational Constraint : By introducing rigid elements into the molecule, such as rings or double bonds, the conformational flexibility can be reduced. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. patsnap.com

Modification of Substituents : As seen in the SAR of piperidine and piperazine analogs, the introduction of different substituents can have a profound effect on activity. For instance, in a series of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas, substitutions on the N'-phenyl ring with chloro or methyl groups increased CCR5 binding affinity. nih.gov Similarly, the introduction of polar substituents on the phenyl ring of the 4-benzylpiperidine (B145979) moiety enhanced the inhibitory activity of HIV-1 envelope-mediated membrane fusion. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking play a crucial role in modern lead optimization. patsnap.com QSAR studies on 3-(4-benzylpiperidin-1-yl)propylamine derivatives have shown that factors like hydrophobicity, steric parameters, and the charge at different regions of the molecules are important for their binding affinity to the CCR5 receptor. acs.org These models can predict the activity of novel, unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates. patsnap.com

Table 2: Lead Optimization Strategies and Outcomes

| Strategy | Example Application | Outcome | Reference |

|---|---|---|---|

| Substitution on Phenyl Ring | Introduction of 4-Cl or 4-Me on the N'-phenyl ring of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea. | Significantly improved CCR5 binding affinity. | nih.gov |

| Introduction of Polar Substituents | Addition of polar groups to the phenyl ring of the 4-benzylpiperidine moiety. | Enhanced inhibitory activity of HIV-1 cell entry. | nih.gov |

| Replacement of a fragment | Replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group. | Discovery of a novel series of potent CCR5 antagonists. | nih.gov |

| Introduction of hydrophobic substituents | Introduction of small hydrophobic substituents on the central phenyl ring. | Increased the binding affinity, providing low to sub-nanomolar CCR5 antagonists. | nih.gov |

Mechanistic Studies of Biological Activity in Piperidine Derivatives

Molecular Target Identification and Validation for Piperidin-3-amine (B1201142) Scaffolds

The biological effects of piperidin-3-amine derivatives are intrinsically linked to their interactions with specific molecular targets within the body. These interactions can range from inhibiting enzymes to binding with receptors, ultimately modulating physiological pathways.

Enzyme Inhibition Mechanisms

The piperidin-3-amine scaffold has been identified as a key component in the design of various enzyme inhibitors. For instance, peptide analogues incorporating a 3-aminopiperidine moiety have been synthesized and evaluated as inhibitors of bacterial cysteine proteases. nih.gov While direct enzymatic inhibition data for 1-(Cyclopentylmethyl)piperidin-3-amine is not currently available, the established activity of related compounds suggests its potential as a scaffold for developing novel enzyme inhibitors. The introduction of different substituents on the piperidine (B6355638) nitrogen, such as the cyclopentylmethyl group, can significantly influence the binding affinity and selectivity towards target enzymes.

Receptor Binding Kinetics and Pharmacodynamics

Piperidine derivatives are well-known for their interactions with a variety of receptors. For example, certain piperidine compounds have been investigated for their binding affinity to the phencyclidine (PCP) receptor. researchgate.net The stereochemistry and substitution pattern of the piperidine ring play a crucial role in determining the potency and selectivity of these interactions. While specific receptor binding assays for 1-(Cyclopentylmethyl)piperidin-3-amine are not documented in the available literature, the general promiscuity of the piperidine scaffold suggests potential interactions with various receptor types, which would require experimental validation.

Modulation of Physiological Pathways

The interaction of piperidine derivatives with their molecular targets can lead to the modulation of various physiological pathways. For example, piperidine-containing compounds have been shown to influence signaling pathways critical in cancer progression, such as the STAT-3, NF-κB, and PI3K/Akt pathways. nih.gov The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.gov The specific modulatory effects of 1-(Cyclopentylmethyl)piperidin-3-amine on these or other pathways remain to be elucidated through dedicated research.

Investigation of Biological Pathways Impacted by 1-(Cyclopentylmethyl)piperidin-3-amine and its Analogs

Based on the known activities of related piperidine compounds, it is plausible to hypothesize potential anticancer and antiviral mechanisms for 1-(Cyclopentylmethyl)piperidin-3-amine.

Anticancer Mechanisms

Several piperidine derivatives have demonstrated significant anticancer properties. For instance, piperidone compounds have been shown to induce tumor-selective cytotoxicity in leukemia cells through mechanisms involving protein degradation and stress-mediated pathways. nih.gov These compounds can lead to the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, characteristic of proteasome inhibition. nih.gov Furthermore, some piperidine derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.gov The anticancer potential of piperine, a naturally occurring piperidine alkaloid, is mediated through the induction of apoptosis via intrinsic signaling pathways in prostate cancer cells. nih.govresearchgate.net It has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the levels of tumor suppressor proteins such as p53, caspase-3, and caspase-9. researchgate.net

While no specific studies on the anticancer effects of 1-(Cyclopentylmethyl)piperidin-3-amine have been published, the general mechanisms observed for other piperidine-based compounds provide a foundation for future investigations. The cyclopentylmethyl group at the nitrogen atom could influence the compound's lipophilicity and interaction with biological targets, potentially leading to unique anticancer activities.

Table 1: Reported Anticancer Mechanisms of Piperidine Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Piperidones | Leukemia cells | Induction of intrinsic apoptosis, accumulation of poly-ubiquitinated proteins, cell cycle arrest at G2/M | nih.gov |

| Piperine | Prostate cancer (PC-3) | Induction of apoptosis, decreased Bcl-2 expression, increased p53, caspase-3, and caspase-9 expression | nih.govresearchgate.net |

| TEMPOL (piperidine nitroxide) | Various neoplastic cell lines | Induction of apoptosis, cell cycle arrest in G1 and G2/M phases | mdpi.com |

Antiviral Mechanisms

The piperidine scaffold has also been explored for its antiviral potential. Studies have shown that N-substituted piperidine derivatives can be effective against influenza A virus. mdpi.com The antiviral activity is often evaluated through in vitro assays that measure the inhibition of viral replication in cell cultures. mdpi.com For instance, a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine, which contains a modified piperidine-like structure, have demonstrated potency against Herpes Simplex Virus type 1 (HSV-1). nih.gov The mechanism of action for many antiviral piperidines involves interference with the viral life cycle, such as viral entry, replication, or release from the host cell. google.com

The antiviral properties of 1-(Cyclopentylmethyl)piperidin-3-amine have not been reported. However, the existing data on related N-substituted piperidines suggest that this compound could be a candidate for antiviral screening programs. The nature of the N-substituent is known to be a critical determinant of antiviral activity, and the cyclopentylmethyl group may confer specific antiviral properties. mdpi.com

Table 2: Reported Antiviral Activities of Piperidine Derivatives

| Derivative Class | Virus | Mechanism of Action (if known) | Reference(s) |

| N-Substituted Piperidines | Influenza A/H1N1 | Inhibition of viral replication | mdpi.com |

| 3'-O-Acyl-5'-amino-5'-deoxythymidine | Herpes Simplex Virus type 1 (HSV-1) | Not specified, potential prodrugs | nih.gov |

| Piperidine derivatives (unspecified) | Hepatitis C Virus (HCV) | Targeting the late stage of the HCV life cycle | google.com |

Antihypertensive Mechanisms

While specific mechanistic studies on "1-(Cyclopentylmethyl)piperidin-3-amine" are not prominently available in the current scientific literature, the broader class of piperidine derivatives has been investigated for its antihypertensive effects, revealing several potential mechanisms of action. A significant body of research points towards the modulation of ion channels and vasodilation as key pathways.

A primary mechanism by which certain piperidine derivatives exert their antihypertensive effects is through the blockade of calcium channels. nuph.edu.uanih.gov L-type calcium channel blockers, for instance, are a well-established class of antihypertensive drugs, and some piperidine-containing compounds have shown activity at these channels. nuph.edu.uanih.gov The inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. The structure-activity relationship (SAR) studies on various piperidine series have highlighted the importance of specific substitutions on the piperidine ring and the nature of the N-substituent in determining the potency and selectivity of calcium channel blockade. nih.govnih.gov For example, in the 1,4-dihydropyridine (B1200194) class of calcium channel blockers, which feature a piperidine ring as part of their core structure, the presence of a substituted phenyl ring at the C4 position is crucial for optimal activity. nuph.edu.ua

Another key antihypertensive mechanism associated with piperidine derivatives is direct vasodilation. nih.govnih.gov Some piperidines can induce relaxation of blood vessels, which can be mediated through various signaling pathways. nih.govnih.gov Studies on piperidine itself have suggested that its vasodilatory effect may involve the activation of muscarinic receptors in the vasculature, leading to the relaxation of smaller resistance blood vessels. nih.govjst.go.jpresearchgate.net The non-substituted amine moiety of the piperidine ring appears to be important for this activity. nih.gov

The table below summarizes findings from studies on various piperidine derivatives, illustrating the diversity of their antihypertensive mechanisms and the influence of their structural features.

| Compound Class/Derivative | Proposed Antihypertensive Mechanism | Key Structural Features |

| 1,4-Dihydropyridines | L-type calcium channel blockade. nuph.edu.ua | Substituted phenyl ring at C4. nuph.edu.ua |

| Diphenylpiperazines | N-type calcium channel blockade. nih.gov | Benzhydrylpiperazine moiety. nih.gov |

| Piperidine (unsubstituted) | Vasodilation via muscarinic receptor activation. nih.gov | Non-substituted amine. nih.gov |

| Substituted benzopyran-3-ols | Direct vasodilation. nih.gov | Pyrrolidino or piperidino group at C4. nih.gov |

Antioxidant Mechanisms and Reactive Oxygen Species Interaction

Similar to the antihypertensive properties, the specific antioxidant mechanisms of "1-(Cyclopentylmethyl)piperidin-3-amine" have not been detailed in available research. However, the antioxidant potential of the broader piperidine class of compounds has been an area of active investigation, with several mechanisms being proposed. innovareacademics.inajchem-a.comnih.govresearchgate.net

The primary antioxidant mechanism for many piperidine derivatives is their ability to act as free radical scavengers. nih.govresearchgate.net They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. The efficiency of radical scavenging is often linked to the substitution pattern on the piperidine ring. For instance, the presence of hydroxyl or other electron-donating groups can enhance antioxidant activity. ajchem-a.com

Some piperidine derivatives exhibit their antioxidant effects by modulating the activity of enzymes involved in the management of oxidative stress. This can include the inhibition of pro-oxidant enzymes or the enhancement of antioxidant enzymes. For example, certain piperidine-containing compounds have been shown to inhibit cholinesterases, an activity that can be linked to a reduction in oxidative stress in neurodegenerative diseases. nih.gov

The table below presents data on the antioxidant activity of various piperidine derivatives, highlighting the methods used for evaluation and the key findings.

| Compound/Derivative Class | Antioxidant Assay | Key Findings |

| Piperidine-3-carbohydrazide-hydrazones | DPPH, Chemiluminescence (ROS scavenging). nih.gov | Nitro derivatives showed good Aβ42 inhibition and ROS scavenging activity. nih.gov |

| Highly substituted piperidines | Radical scavenging (DPPH, •O2−). nih.gov | Different derivatives showed varying abilities to scavenge different radical species. nih.gov |

| Vanillin-derived piperidin-4-one oxime esters | Antioxidant capacity vs. BHA. ajchem-a.com | Phenyl ester substituents on the oxime core resulted in better antioxidant activity than the standard. ajchem-a.com |

| Piperamide derivatives | DPPH radical scavenging. ajchem-a.com | Compounds with MeO and OH groups were more active. ajchem-a.com |

Ligand-Centered and Phenotypic Screening Approaches in Target Discovery

The discovery of novel piperidine-based therapeutic agents with antihypertensive and antioxidant properties heavily relies on modern screening methodologies, primarily ligand-centered and phenotypic screening approaches.

Ligand-centered screening , also known as target-based screening, begins with a known biological target, such as a receptor or an enzyme implicated in a disease pathway. nih.gov For instance, in the context of hypertension, known targets could include angiotensin-converting enzyme (ACE), angiotensin receptors, or specific subtypes of calcium channels. lifechemicals.com In this approach, large libraries of compounds, including diverse piperidine derivatives, are computationally or experimentally screened for their ability to bind to the target. lifechemicals.com Virtual screening, a computational form of ligand-based screening, uses the three-dimensional structure of the target to predict which molecules are most likely to bind. nih.gov This method is efficient for narrowing down large compound libraries to a smaller, more manageable number of candidates for experimental testing.

Phenotypic screening , in contrast, takes a target-agnostic approach. nih.govotavachemicals.com Instead of testing compounds against a specific protein, this method assesses the ability of compounds to produce a desired change in the phenotype of a cell, tissue, or whole organism. nih.govotavachemicals.comnih.gov For example, in the search for new antihypertensive agents, a phenotypic screen might involve treating cultured vascular smooth muscle cells with a library of piperidine compounds and measuring their effect on cell contraction or relaxation. nih.gov High-content screening, a sophisticated form of phenotypic screening, utilizes automated microscopy and image analysis to quantify multiple phenotypic changes simultaneously. This approach is particularly powerful for discovering compounds with novel mechanisms of action, as no prior knowledge of the molecular target is required. nih.gov The resurgence of phenotypic screening has been fueled by its success in identifying first-in-class drugs. nih.gov

The following table outlines the key characteristics and applications of these two screening paradigms in the context of discovering piperidine-based drugs.

| Screening Approach | Principle | Application in Piperidine Drug Discovery | Advantages |

| Ligand-Centered Screening | Identifies compounds that interact with a predefined biological target. nih.gov | Discovering piperidine derivatives that block specific ion channels or receptors involved in blood pressure regulation. lifechemicals.com | Target-specific, facilitates mechanism-of-action studies. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in a biological system. nih.govotavachemicals.com | Screening piperidine libraries for compounds that induce vasodilation in cellular or tissue-based models of hypertension. nih.gov | Can identify first-in-class drugs with novel mechanisms, target-agnostic. nih.gov |

Computational Chemistry and in Silico Studies of 1 Cyclopentylmethyl Piperidin 3 Amine

Molecular Docking and Binding Mode Predictions

Molecular docking simulations are instrumental in predicting how 1-(Cyclopentylmethyl)piperidin-3-amine might bind to a biological target, such as a receptor or enzyme. These simulations help in understanding the specific interactions that stabilize the ligand-target complex.

While specific target interactions for 1-(Cyclopentylmethyl)piperidin-3-amine are not extensively documented in public literature, general principles of piperidine (B6355638) derivative interactions can be applied. Molecular modeling studies on similar piperidine-containing ligands have shown that the piperidine ring often serves as a crucial scaffold for orienting functional groups within a receptor's active site. nih.gov The basic nitrogen atom in the piperidine ring can act as a proton acceptor, forming key hydrogen bonds with acidic residues like aspartic acid or glutamic acid.

The cyclopentylmethyl group attached to the piperidine nitrogen is predicted to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine within the binding pocket. The 3-amino group on the piperidine ring can act as a hydrogen bond donor, further anchoring the molecule through interactions with carbonyl oxygen atoms of the protein backbone or with specific amino acid side chains.

Table 1: Predicted Active Site Interactions for 1-(Cyclopentylmethyl)piperidin-3-amine

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues |

| Piperidine Nitrogen | Hydrogen Bond Acceptor | Asp, Glu |

| Cyclopentylmethyl Group | Hydrophobic | Leu, Val, Ile, Phe |

| 3-Amino Group | Hydrogen Bond Donor | Ser, Thr, Asn, Gln, Backbone C=O |

The conformational flexibility of the piperidine ring and the cyclopentylmethyl substituent is a critical determinant of binding affinity. The piperidine ring typically adopts a chair conformation. wikipedia.org The large cyclopentylmethyl group at the N1 position is expected to predominantly occupy the equatorial position to minimize steric hindrance, a common observation in N-substituted piperidines. osti.gov

Upon binding to a target, the molecule may adopt a specific conformation to maximize its interactions with the active site. Computational studies, such as those employing Density Functional Theory (DFT), can predict the relative energies of different conformers (e.g., chair with axial or equatorial substituents, and twist-boat conformations). osti.gov For N-phenylpiperidine, for example, both axial and equatorial conformers have been found to coexist. osti.gov This conformational adaptability can be crucial for fitting into a constrained binding pocket.

Computational Assessment of Pharmacological Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For 1-(Cyclopentylmethyl)piperidin-3-amine, these computational models can provide early-stage predictions of its drug-likeness. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier can be estimated based on its molecular structure. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound may possess favorable pharmacokinetic properties. nih.gov

Advanced Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations offer a deeper understanding of the electronic structure and non-covalent interactions that govern the behavior of 1-(Cyclopentylmethyl)piperidin-3-amine.

The electrostatic potential surface of 1-(Cyclopentylmethyl)piperidin-3-amine can be calculated to identify regions of positive and negative potential, which are indicative of sites for electrostatic interactions and hydrogen bonding. The nitrogen atoms of the piperidine ring and the 3-amino group are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. acs.org Conversely, the hydrogen atom of the 3-amino group is a potential hydrogen bond donor.

The strength and geometry of these hydrogen bonds, both with solvent molecules (e.g., water) and with biological targets, can be modeled using quantum chemical methods. These calculations provide insights into the compound's solubility and its ability to form stable complexes with target proteins. The interplay of these non-covalent forces is a key factor in determining the pharmacological activity of piperidine derivatives. acs.org

Machine Learning and Chemoinformatics in Scaffold Optimization

The optimization of a molecular scaffold like the piperidine in 1-(Cyclopentylmethyl)piperidin-3-amine is a key challenge in drug discovery. Machine learning (ML) and chemoinformatics offer powerful tools to navigate the vast chemical space and enhance desired molecular properties. nih.gov These methods can predict structure-activity relationships (SAR), optimize pharmacokinetic profiles, and guide the design of novel, more effective analogues. colab.ws

Chemoinformatics approaches , such as Quantitative Structure-Activity Relationship (QSAR) modeling, are fundamental. A 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) could be applied to a series of analogues of 1-(Cyclopentylmethyl)piperidin-3-amine. nih.gov By generating 3D grid-based descriptors for steric and electrostatic fields, a CoMFA model could correlate these properties with biological activity. nih.gov The resulting contour maps would provide a visual guide, indicating where modifications to the cyclopentylmethyl or piperidine moieties might enhance or diminish activity. nih.gov For instance, a hypothetical CoMFA model might suggest that increased steric bulk at a specific position on the cyclopentyl ring is favorable for binding, while electronegative substituents on the piperidine ring are detrimental.

Machine learning models take this a step further by learning complex, non-linear relationships from large datasets. nih.govdigitellinc.com For a compound like 1-(Cyclopentylmethyl)piperidin-3-amine, an ML model could be trained on a database of diverse piperidine derivatives with known activities and properties. Using molecular fingerprints or calculated descriptors as input, the model could predict the biological activity, selectivity, or even potential toxicity of new, virtual analogues. Reinforcement learning, a sophisticated ML technique, could be used for "unconstrained" full-molecule generation to perform scaffold hopping, designing novel molecules with high 3D and pharmacophore similarity to a reference compound but with a different core structure. chemrxiv.org This allows for the exploration of new chemical space while retaining key binding features. chemrxiv.org

A hypothetical workflow for scaffold optimization could involve:

Generating a virtual library of derivatives by modifying the cyclopentylmethyl group, the amine position, and adding substituents to the piperidine ring.

Using a trained ML model to predict the activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each virtual compound.

Synthesizing and testing only the most promising candidates identified by the model, thereby saving significant time and resources.

Below is an illustrative table of the kind of data that would be used and generated in such a chemoinformatic study.

| Parameter | Description | Hypothetical Value for an Optimized Analogue |

| q² (Cross-validated R²) | A measure of the predictive power of a QSAR model. Values > 0.5 are considered predictive. | 0.83 |

| r² (Non-cross-validated R²) | A measure of the model's fit to the training data. | 0.95 |

| Steric Field Contribution | The percentage contribution of steric properties to the model's predictive ability. | 65% |

| Electrostatic Field Contribution | The percentage contribution of electrostatic properties to the model's predictive ability. | 35% |

| Predicted IC₅₀ (nM) | The predicted concentration for 50% inhibition of a target, as calculated by the ML model. | 15 nM |

This table is for illustrative purposes only and represents the type of data generated in a QSAR study, not actual experimental results for 1-(Cyclopentylmethyl)piperidin-3-amine.

Network Pharmacology and Polypharmacology Approaches

Modern drug discovery increasingly recognizes that diseases often involve complex networks of proteins and pathways, and that drugs can interact with multiple targets. researchgate.netnih.gov Network pharmacology and polypharmacology are computational approaches used to understand these complex interactions.

Network Pharmacology aims to elucidate the relationship between drugs, their targets, and the diseases they treat from a network perspective. researchgate.net For 1-(Cyclopentylmethyl)piperidin-3-amine, a network pharmacology study would begin by predicting its potential protein targets. This can be accomplished using web-based tools like SwissTargetPrediction, which function based on the principle of chemical similarity: a compound is likely to bind to the same targets as known active molecules that have a similar structure. clinmedkaz.org

Once a list of potential targets is generated, these proteins can be mapped onto biological pathways and protein-protein interaction (PPI) networks. researchgate.net This allows for the identification of key pathways that might be modulated by the compound. For example, if the predicted targets are predominantly involved in neurological signaling pathways, it could suggest a potential application in treating CNS disorders. clinmedkaz.org This approach provides a holistic view of the compound's potential mechanism of action. researchgate.netclinmedkaz.org

Polypharmacology is the intentional design or use of a single chemical entity to modulate multiple targets, which can be particularly beneficial for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The piperidine scaffold is known to be a "privileged" structure, capable of interacting with a wide range of biological targets. pharmjournal.ru Computational studies on various piperidine derivatives have shown their ability to interact with targets such as sigma receptors, the dopamine (B1211576) transporter (DAT), and various enzymes. nih.govnih.govutmb.edu

A computational analysis of 1-(Cyclopentylmethyl)piperidin-3-amine could reveal a polypharmacological profile. Molecular docking simulations could be performed against a panel of disease-relevant targets to assess its binding affinity and mode of interaction. researchgate.netnih.gov For instance, docking studies might show that the compound fits well into the binding sites of both a primary target and one or more secondary targets that could provide synergistic therapeutic effects or, conversely, lead to off-target side effects. This knowledge is crucial for guiding lead optimization, where the goal might be to enhance affinity for multiple desired targets while reducing it for undesired ones.

An illustrative table of predicted targets from a hypothetical network pharmacology analysis is provided below.

| Predicted Target Class | Example Protein Target | Probability Score | Associated Disease Area |

| Enzyme | Monoamine Oxidase B (MAO-B) | 0.78 | Neurodegenerative Disorders |

| G-protein coupled receptor | Dopamine Receptor D2 | 0.71 | CNS Disorders |

| Ion Channel | Voltage-gated sodium channel | 0.65 | Pain, Epilepsy |

| Transporter | Dopamine Transporter (DAT) | 0.62 | CNS Disorders |

| Enzyme | Cathepsin K | 0.55 | Osteoporosis |

This table is for illustrative purposes only. The targets and probabilities are hypothetical and based on the types of predictions made by tools like SwissTargetPrediction for similar structures. It does not represent actual experimental data.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications

The piperidine (B6355638) ring is a key component in drugs targeting a multitude of diseases. researchgate.net Derivatives of this heterocyclic system are utilized in over twenty classes of pharmaceuticals, including treatments for cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, Alzheimer's disease, and psychosis. researchgate.netencyclopedia.pub The diverse biological activities of piperidine derivatives are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net

The structure of 1-(Cyclopentylmethyl)piperidin-3-amine, featuring a cyclopentylmethyl group at the N1 position and an amine group at the C3 position, offers a unique framework for exploring new therapeutic possibilities. Future research could focus on leveraging this specific substitution pattern to target diseases where piperidine-based compounds have already shown promise.

Potential Areas for Investigation:

Central Nervous System (CNS) Disorders: Piperidine derivatives are well-established as CNS modulators. arizona.edu The benzyl-piperidine moiety, for instance, is a known scaffold for agents targeting Alzheimer's disease by binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub Research could explore whether the cyclopentylmethyl group of 1-(Cyclopentylmethyl)piperidin-3-amine can engage with similar hydrophobic pockets in CNS-related protein targets.

Oncology: The development of anticancer agents frequently incorporates piperidine moieties. mdpi.com Strategies such as the "escape from flatland" approach, which favors more three-dimensional and saturated structures to enhance interaction with protein binding sites, could be applied. mdpi.com The non-planar structure of the piperidine and cyclopentane (B165970) rings in 1-(Cyclopentylmethyl)piperidin-3-amine makes it an interesting candidate for developing novel cancer therapeutics. mdpi.com

Infectious Diseases: The search for new antiviral, antibacterial, and antiparasitic drugs is a constant effort in medicinal chemistry, with many piperidine-containing compounds showing significant activity. researchgate.netencyclopedia.pub The specific amine substitution on the piperidine ring could be a key pharmacophoric feature for developing new agents against infectious diseases.

Development of Advanced Synthetic Methodologies

The synthesis of substituted piperidines is a mature but continually evolving field. nih.gov Advances in synthetic chemistry offer new ways to produce complex piperidine structures with high efficiency and stereoselectivity, which is crucial for optimizing biological activity.

Future research on 1-(Cyclopentylmethyl)piperidin-3-amine would benefit from the application of modern synthetic methods. While classical methods like reductive amination are common, more advanced strategies could provide improved access to this compound and its analogs. mdpi.com

Table 1: Advanced Synthetic Strategies for Piperidine Derivatives

| Synthetic Approach | Description | Potential Advantage for Synthesis |

|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of substituted pyridine (B92270) precursors using catalysts like rhodium, palladium, or iridium. mdpi.com This method can create highly substituted piperidines with specific stereochemistry. mdpi.com | High control over stereochemistry, crucial for biological activity. |

| Intramolecular Cyclization | Methods like radical cyclization of 1,6-enynes, reductive hydroamination of alkynes, or palladium-catalyzed aza-Heck cyclization can form the piperidine ring. nih.govmdpi.com | Access to complex and polysubstituted piperidines from linear precursors. |

| Asymmetric Synthesis | Enantioselective methods, such as those using chiral catalysts or organocatalysts, can produce specific enantiomers of substituted piperidines. nih.gov | Production of single, biologically active enantiomers, avoiding isomeric mixtures. |

| One-Pot Reactions | Cascading reactions that combine multiple synthetic steps, such as cyclization and reduction, into a single procedure. nih.gov | Increased efficiency, reduced cost, and less waste. |

For example, a potential synthetic route could involve the catalytic hydrogenation of a corresponding substituted pyridine. mdpi.com Alternatively, an intramolecular cyclization approach could be designed to construct the piperidine ring with the desired substituents already in place. mdpi.com The development of efficient, scalable, and stereoselective syntheses will be critical for enabling extensive biological evaluation and future drug development efforts.

Integration of Multidisciplinary Approaches in Drug Design

Modern drug discovery relies on the convergence of multiple scientific disciplines to accelerate the identification and optimization of new drug candidates. The future development of compounds like 1-(Cyclopentylmethyl)piperidin-3-amine will heavily depend on such integrated strategies.

Computational Chemistry: Computational tools are invaluable for understanding the structural and electronic properties of molecules. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to analyze the stability, flexibility, and potential interactions of 1-(Cyclopentylmethyl)piperidin-3-amine with biological targets. researchgate.net This computational exploration can guide the design of new derivatives with improved potency and selectivity, saving significant time and resources compared to traditional trial-and-error synthesis. researchgate.net